molecular formula C17H16Cl2N2O3 B4742071 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B4742071
M. Wt: 367.2 g/mol
InChI Key: ILEGVMCTIHBIEC-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,4-dichloroacetophenone with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: shares structural similarities with other compounds containing dichlorophenyl and benzodioxin moieties.

    2,4-Dichlorophenylurea: A simpler analog with similar biological activities.

    Benzodioxin derivatives: Compounds with similar benzodioxin structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-10(13-4-2-11(18)8-14(13)19)20-17(22)21-12-3-5-15-16(9-12)24-7-6-23-15/h2-5,8-10H,6-7H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGVMCTIHBIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 6
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1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

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